2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
Brand Name:
Vulcanchem
CAS No.:
19201-36-6
VCID:
VC21089422
InChI:
InChI=1S/C9H10O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2-4H,1,5-6H2,(H,10,11)/b4-3-
SMILES:
C=CC(=O)OCCOC(=O)C=CC(=O)O
Molecular Formula:
C9H10O6
Molecular Weight:
214.17 g/mol
2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
CAS No.: 19201-36-6
Cat. No.: VC21089422
Molecular Formula: C9H10O6
Molecular Weight: 214.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19201-36-6 |
|---|---|
| Molecular Formula | C9H10O6 |
| Molecular Weight | 214.17 g/mol |
| IUPAC Name | (Z)-4-oxo-4-(2-prop-2-enoyloxyethoxy)but-2-enoic acid |
| Standard InChI | InChI=1S/C9H10O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2-4H,1,5-6H2,(H,10,11)/b4-3- |
| Standard InChI Key | ROZDMUUELHCVQC-ARJAWSKDSA-N |
| Isomeric SMILES | C=CC(=O)OCCOC(=O)/C=C\C(=O)O |
| SMILES | C=CC(=O)OCCOC(=O)C=CC(=O)O |
| Canonical SMILES | C=CC(=O)OCCOC(=O)C=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator